Ethyl 4,5-diethoxy-2-nitrobenzoate

Vue d'ensemble

Description

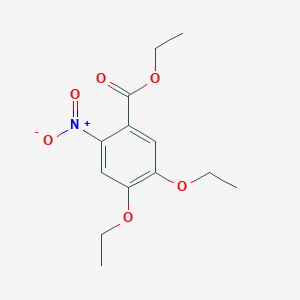

Ethyl 4,5-diethoxy-2-nitrobenzoate is an organic compound with the molecular formula C13H17NO6 It is a derivative of benzoic acid, characterized by the presence of ethoxy groups at the 4 and 5 positions and a nitro group at the 2 position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,5-diethoxy-2-nitrobenzoate typically involves the nitration of ethyl 4,5-diethoxybenzoate. The reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group at the 2 position of the aromatic ring. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to maintain consistent reaction conditions and improve efficiency. The use of automated systems for the addition of reagents and control of temperature and pressure can enhance the scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4,5-diethoxy-2-nitrobenzoate undergoes several types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium ethoxide or potassium tert-butoxide.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Sodium ethoxide, potassium tert-butoxide.

Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

Reduction: Ethyl 4,5-diethoxy-2-aminobenzoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 4,5-Diethoxy-2-nitrobenzoic acid.

Applications De Recherche Scientifique

Ethyl 4,5-diethoxy-2-nitrobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitroaromatic compounds. It serves as a model substrate to investigate the mechanisms of nitroreductases and other related enzymes.

Medicine: Research into potential pharmaceutical applications includes exploring its derivatives for antimicrobial and anticancer activities. The nitro group is known for its bioactivity, and modifications of this compound could lead to new therapeutic agents.

Industry: It is used in the development of dyes and pigments. The nitro and ethoxy groups contribute to the chromophoric properties, making it useful in the production of colorants.

Mécanisme D'action

The mechanism of action of Ethyl 4,5-diethoxy-2-nitrobenzoate involves its interaction with molecular targets through its functional groups. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The ethoxy groups may influence the compound’s solubility and membrane permeability, affecting its distribution and activity within biological systems.

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl 4,5-dimethoxy-2-nitrobenzoate: Similar structure but with methoxy groups instead of ethoxy groups.

Methyl 4,5-diethoxy-2-nitrobenzoate: Similar structure but with a methyl ester instead of an ethyl ester.

Ethyl 3,4-dimethoxy-6-nitrobenzoate: Similar nitrobenzoate derivative with different substitution pattern.

Uniqueness

This compound is unique due to the presence of ethoxy groups at the 4 and 5 positions, which can influence its chemical reactivity and physical properties. The combination of these groups with the nitro functionality provides a distinct profile that can be exploited in various chemical and biological applications.

Activité Biologique

Ethyl 4,5-diethoxy-2-nitrobenzoate (EDNB) is a nitroaromatic compound that has garnered attention in various fields, including pharmaceuticals and agricultural chemistry. This article delves into the biological activity of EDNB, exploring its mechanisms of action, efficacy in different applications, and relevant research findings.

EDNB features a benzoate structure with two ethoxy groups and a nitro group, contributing to its unique reactivity and biological properties. Its molecular formula is C₁₃H₁₅N₁O₅, with a molecular weight of approximately 271.27 g/mol. The presence of the nitro group is significant as it often influences the compound's biological activity.

Biological Applications

1. Pharmaceutical Development

EDNB is utilized as an intermediate in synthesizing various pharmaceuticals, particularly those with anti-inflammatory and analgesic properties. Its structural features allow for modifications that enhance drug efficacy and reduce side effects .

2. Antioxidant Activity

Recent studies have highlighted the potential antioxidant properties of EDNB derivatives. For instance, compounds derived from EDNB were shown to scavenge free radicals effectively, demonstrating antioxidant capabilities comparable to established antioxidants like ascorbic acid and resveratrol .

3. Enzyme Inhibition

Research has indicated that certain derivatives of EDNB exhibit inhibitory effects on cholinesterase enzymes (AChE and BuChE). A study demonstrated that selected derivatives inhibited these enzymes significantly at concentrations as low as 2 μM, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Case Studies

Case Study 1: Antioxidant Properties

In a study assessing the antioxidant activity of EDNB derivatives, six compounds exhibited over 30% radical scavenging activity in the oxygen radical absorbance capacity (ORAC) assay. These findings indicate that modifications to the EDNB structure can enhance its antioxidant properties, making it a candidate for further investigation in health-related applications .

Case Study 2: Cholinesterase Inhibition

Another research effort focused on the cholinesterase inhibitory activity of EDNB derivatives. The study found that several compounds demonstrated significant inhibition of AChE and BuChE, with implications for developing treatments for cognitive disorders. The assays confirmed that these compounds could potentially mitigate symptoms associated with cholinergic dysfunction .

The biological activities of EDNB can be attributed to its ability to interact with various biological targets:

- Radical Scavenging: The nitro group in EDNB is believed to facilitate electron transfer processes that neutralize free radicals.

- Enzyme Interaction: The structural characteristics of EDNB allow it to bind effectively to active sites on cholinesterase enzymes, inhibiting their activity and prolonging acetylcholine action at synapses.

Comparative Analysis

A comparative analysis of similar compounds reveals distinct biological activities based on structural variations:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Nitro group + two ethoxy groups | Antioxidant, AChE/BuChE inhibition |

| Ethyl 4-Nitrobenzoate | Single nitro group | Limited biological activity |

| Ethyl 4,5-Dimethoxy-2-Nitrobenzoate | Two methoxy groups + nitro group | Potentially different activity |

Propriétés

IUPAC Name |

ethyl 4,5-diethoxy-2-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO6/c1-4-18-11-7-9(13(15)20-6-3)10(14(16)17)8-12(11)19-5-2/h7-8H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGZGXHBCQPYMJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C(=O)OCC)[N+](=O)[O-])OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.